molecular formula C19H23NO9S B2706152 4-Ethyl 2-(2-methoxyethyl) 5-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate CAS No. 1105242-16-7

4-Ethyl 2-(2-methoxyethyl) 5-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2706152
CAS RN: 1105242-16-7
M. Wt: 441.45
InChI Key: TTWWQXMMAIYKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl 2-(2-methoxyethyl) 5-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H23NO9S and its molecular weight is 441.45. The purity is usually 95%.
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Scientific Research Applications

Polymeric Protecting Groups

The study by Gormanns and Ritter (1994) delves into the synthesis of novel polymeric amino protecting groups using monomers with ethoxymethanamido modifications. This research highlights the application of such compounds in the synthesis of polymers that can serve as protecting groups, a fundamental process in organic synthesis for the temporary modification of functional groups to prevent unwanted reactions. Gormanns & Ritter, 1994.

Synthesis Towards Fungal Xanthone Bikaverin

Iijima et al. (1979) focused on the synthesis of compounds directed towards the fungal xanthone bikaverin, starting with precursors corresponding to β-tetra-, β-tri-, and β-di-carbonyl compounds. This work underlines the significance of complex organic synthesis in the development of potentially bioactive compounds, with applications in drug discovery and the study of natural products. Iijima et al., 1979.

Reaction Revision and Product Structure

The revision of product structures, as explored by Srikrishna, Sridharan, and Prasad (2010), is crucial for accurate understanding and application of organic reactions. This research emphasizes the importance of structural accuracy for the development of synthetic methodologies and their applications in creating novel compounds with potential utility in various fields. Srikrishna et al., 2010.

properties

IUPAC Name

4-O-ethyl 2-O-(2-methoxyethyl) 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO9S/c1-6-26-17(23)12-10(2)13(18(24)27-8-7-25-5)30-14(12)20-9-11-15(21)28-19(3,4)29-16(11)22/h9,20H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWWQXMMAIYKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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